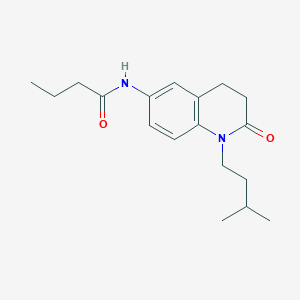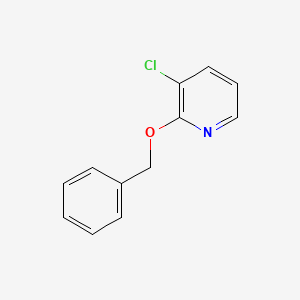
2-(Benzyloxy)-3-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “2-(Benzyloxy)-3-chloropyridine” is not available in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. Unfortunately, the specific physical and chemical properties of “2-(Benzyloxy)-3-chloropyridine” are not available in the sources I have access to .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Chalcones
2-(Benzyloxy)-3-chloropyridine: is utilized in the synthesis of novel chalcone derivatives. These derivatives are known for their wide applications in pharmaceutical and medicinal chemistry, particularly due to their antimicrobial properties . The process involves coupling with aromatic substituted aldehyde to produce compounds that are then characterized by various spectroscopic methods and tested for antimicrobial activity.
Antioxidant and Antimicrobial Agent Development
This compound serves as a precursor in the development of antioxidants and antimicrobial agents. Research indicates that derivatives of 2-(Benzyloxy)-3-chloropyridine have been synthesized and evaluated for their potential in treating bacterial infections and reducing oxidative stress in biological systems .
Pharmaceutical Intermediate
In pharmaceutical research, 2-(Benzyloxy)-3-chloropyridine acts as an intermediate in the synthesis of more complex molecules. It’s particularly useful in the preparation of sequential polypeptides and multidentate chelating ligands, which have significant implications in drug development and biochemistry .
Material Science and Surface Engineering
The compound’s derivatives are explored in material science for the design of antimicrobial surfaces. Inspired by natural structures, these surfaces aim to prevent biofouling and microbial contamination, which is crucial in medical devices and implants .
Organic Synthesis
2-(Benzyloxy)-3-chloropyridine: is employed in organic synthesis to create various heterocyclic compounds. These compounds are often used in the study of chemical reactions and mechanisms, as well as in the development of new synthetic methodologies .
Ligand for Metal Complexes
The compound is used to synthesize ligands for metal complexes. These complexes have diverse applications, including catalysis, material science, and as models for biological systems. The ligands derived from 2-(Benzyloxy)-3-chloropyridine can bind to metals, forming complexes that are studied for their structural and electronic properties .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-2-phenylmethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCDGBHJFZNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-chloropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)
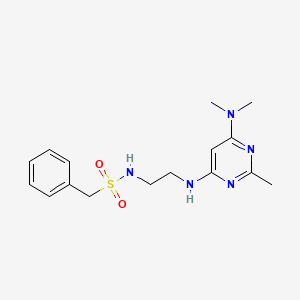
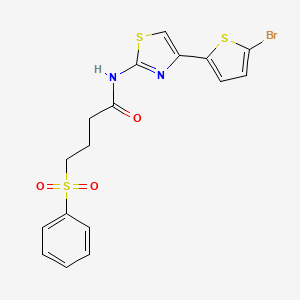
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B3008354.png)


![1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3008362.png)
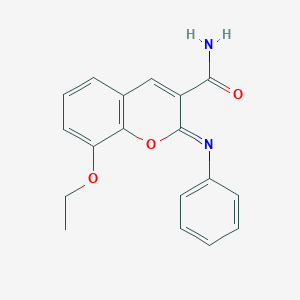
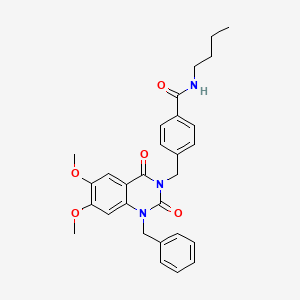
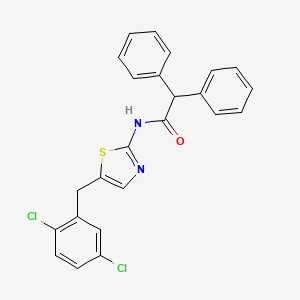
![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B3008367.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3008368.png)
